molecular formula C23H19N3O2 B3889335 3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No.: B3889335
M. Wt: 369.4 g/mol
InChI Key: SNBLXCWBAIEWFY-BUVRLJJBSA-N
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Description

“3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C23H19N3O3 . It belongs to the class of quinazolinones, which are heterocyclic compounds formed by the fusion of a benzene ring with a 2-pyrimidinone ring .


Synthesis Analysis

The synthesis of quinazolinones often involves the amidation of 2-aminobenzoic acid derivatives, followed by cyclization . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate substituted anthranilates, which can then undergo cyclization to form benzoxazin-4-ones . These can be further treated with ammonia solution to afford the quinazolinone derivatives .


Molecular Structure Analysis

The molecular structure of quinazolinones consists of a benzene ring fused with a 2-pyrimidinone ring . The structure of the specific compound “this compound” would be a variation of this basic structure, with additional functional groups attached.


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, and reaction with metal ions . They can also participate in Mannich reactions and cycloaddition reactions .

Mechanism of Action

While the specific mechanism of action for “3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” is not mentioned in the search results, quinazolinones in general are known for their diverse biological properties . They have been found to exhibit antimicrobial, antimalarial, anticancer, and anti-inflammatory activities, among others .

Future Directions

Quinazolinones are considered “privileged” pharmacophores for anticancer and antimicrobial activities . Therefore, future research could focus on further exploring the biological activities of “3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone” and its derivatives, as well as developing more efficient synthesis methods .

Properties

IUPAC Name

3-[(E)-(2-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-9-3-5-11-18(16)22-25-20-13-7-6-12-19(20)23(27)26(22)24-15-17-10-4-8-14-21(17)28-2/h3-15H,1-2H3/b24-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBLXCWBAIEWFY-BUVRLJJBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Reactant of Route 3
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Reactant of Route 4
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Reactant of Route 5
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone
Reactant of Route 6
3-[(2-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone

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